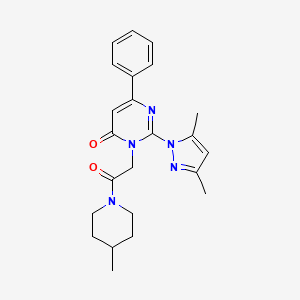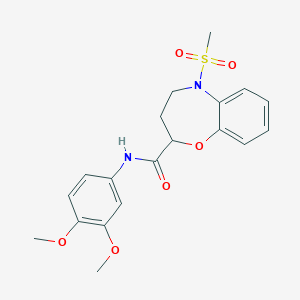![molecular formula C22H29N5O2 B11242628 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B11242628.png)
4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a pyrimidine ring, and a piperazine ring, each contributing to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Introduction of the Morpholine Ring: The morpholine ring is attached through further nucleophilic substitution or cyclization reactions.
Final Coupling: The final step involves coupling the 3,5-dimethylbenzoyl group to the piperazine ring, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Formation of benzoyl alcohols or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- **4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}piperidine
- **4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}pyrrolidine
Uniqueness
The presence of the morpholine ring in 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine distinguishes it from similar compounds. This structural feature may confer unique pharmacokinetic properties and biological activities, making it a compound of interest for further research and development.
特性
分子式 |
C22H29N5O2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
(3,5-dimethylphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H29N5O2/c1-16-12-17(2)14-19(13-16)21(28)26-4-6-27(7-5-26)22-23-18(3)15-20(24-22)25-8-10-29-11-9-25/h12-15H,4-11H2,1-3H3 |
InChIキー |
JNGQCMMLQUVYHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclohexyl-1-{4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B11242549.png)



![{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11242572.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242582.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11242603.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11242623.png)
![N-butyl-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242632.png)
![N-(3-Methoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11242640.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11242646.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11242653.png)
